![molecular formula C14H15NO2 B13606621 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol](/img/structure/B13606621.png)
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C14H15NO2 It is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the reduction of the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-methoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is unique due to the specific positioning of the phenoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions and effects in various applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-2-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2 |
InChI Key |
VHTXXANHTMMDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
Origin of Product |
United States |
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